molecular formula C17H14N2O4S B381851 Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate CAS No. 326907-84-0

Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate

Cat. No. B381851
CAS RN: 326907-84-0
M. Wt: 342.4g/mol
InChI Key: SDYWTGKJTKQACA-UHFFFAOYSA-N
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Description

Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate , also known by its chemical formula C17H14N2O4S , is a versatile compound with applications in various scientific fields. Its unique properties make it relevant in pharmaceutical research, material science, and more .


Molecular Structure Analysis

The molecular formula of Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate is C17H14N2O4S , with a molecular weight of approximately 342.37 g/mol . The compound’s structure consists of a benzoate core linked to a quinoline-based sulfonyl group. The arrangement of atoms within the molecule significantly influences its properties and reactivity.

Scientific Research Applications

Comprehensive Analysis of “Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate” Applications

“Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate” is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Spectroanalytical Studies: This compound has been utilized in the preparation of new azo compounds, which are characterized by their spectroanalytical properties. These azo derivatives have been studied using infrared (IR), mass spectra, and visible spectroscopic techniques to understand their acid-base properties, including isobestic points and determination of protonation and ionization constants .

Antibacterial Activity: Research has indicated that derivatives of phenyl benzoate, which include “Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate”, show promising antibacterial activity. These compounds have been used as precursors for constructing new heterocyclic scaffolds with potential antibacterial applications .

Dye and Pigment Industry: The azo compounds derived from this chemical have applications in the dye and pigment industry. Their color properties and stability make them suitable for use in creating dyes and pigments for various industrial applications .

Pharmaceutical Research: In pharmaceutical research, “Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate” can be a precursor for developing new drug formulations. Its derivatives have been explored for their potential therapeutic effects .

Analytical Chemistry: One of the azo compounds derived from this chemical has been used in analytical chemistry for the determination of nitrite levels. This application is crucial for environmental monitoring and food safety .

Solvent Effect Studies: The effect of solvents on the electronic spectra of azo compounds derived from “Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate” has been a subject of study. This research helps in understanding the solubility and reactivity of these compounds in different solvent environments .

Organic Synthesis: This compound serves as a building block in organic synthesis, particularly in the construction of complex organic molecules. Its reactivity and functional groups make it a versatile reagent for synthetic chemists .

Material Science: In material science, the compound’s derivatives could be explored for their potential in creating new materials with unique properties, such as enhanced durability or thermal stability .

properties

IUPAC Name

methyl 4-(quinolin-8-ylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-23-17(20)13-7-9-14(10-8-13)19-24(21,22)15-6-2-4-12-5-3-11-18-16(12)15/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYWTGKJTKQACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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